3-(2-methyl-2H-tetrazol-5-yl)aniline
Overview
Description
3-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C8H9N5 It is a derivative of aniline, where the aniline ring is substituted with a tetrazole ring at the 3-position
Mechanism of Action
Target of Action
Tetrazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also react with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles have been found to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a member of the tetrazole family, it may share some of the biological activities associated with these compounds, such as antibacterial, antifungal, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-methyl-2H-tetrazol-5-yl)aniline. For instance, tetrazoles are known to react with acidic materials and strong oxidizers, which could potentially affect their stability and efficacy . Additionally, the compound’s safety data sheet suggests that it should be prevented from entering drains, indicating that its action and stability could be influenced by environmental conditions .
Preparation Methods
The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-methyl-2H-tetrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, to achieve the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
3-(2-methyl-2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
3-(2-methyl-2H-tetrazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-(2-methyl-2H-tetrazol-5-yl)aniline can be compared with other similar compounds, such as:
2-(2-methyl-2H-tetrazol-5-yl)aniline: This compound has the tetrazole ring substituted at the 2-position instead of the 3-position, leading to different chemical and biological properties.
4-(2-methyl-2H-tetrazol-5-yl)aniline: The tetrazole ring is substituted at the 4-position, which may result in variations in reactivity and applications.
5-(2-methyl-2H-tetrazol-5-yl)aniline:
Properties
IUPAC Name |
3-(2-methyltetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHNXCWKDXJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560357 | |
Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114934-51-9 | |
Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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